2-{[(1R)-1-phenylethyl](prop-2-yn-1-yl)amino}acetamide
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Overview
Description
2-{(1R)-1-phenylethylamino}acetamide is a chemical compound with the molecular formula C13H16N2O. It is known for its unique structure, which includes a phenylethyl group and a prop-2-yn-1-yl group attached to an aminoacetamide backbone.
Preparation Methods
The synthesis of 2-{(1R)-1-phenylethylamino}acetamide typically involves the reaction of (1R)-1-phenylethylamine with prop-2-yn-1-yl bromide, followed by the addition of acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{(1R)-1-phenylethylamino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives
Scientific Research Applications
2-{(1R)-1-phenylethylamino}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-{(1R)-1-phenylethylamino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
2-{(1R)-1-phenylethylamino}acetamide can be compared with other similar compounds, such as:
N-(1-phenylethyl)acetamide: Lacks the prop-2-yn-1-yl group, resulting in different chemical and biological properties.
N-(prop-2-yn-1-yl)acetamide: Lacks the phenylethyl group, leading to variations in reactivity and applications.
N-(1-phenylethyl)prop-2-yn-1-ylamine: Similar structure but without the acetamide group, affecting its overall properties and uses
These comparisons highlight the uniqueness of 2-{(1R)-1-phenylethylamino}acetamide, particularly its combination of functional groups that contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-[[(1R)-1-phenylethyl]-prop-2-ynylamino]acetamide |
InChI |
InChI=1S/C13H16N2O/c1-3-9-15(10-13(14)16)11(2)12-7-5-4-6-8-12/h1,4-8,11H,9-10H2,2H3,(H2,14,16)/t11-/m1/s1 |
InChI Key |
CXRKYNSIZATTGC-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(CC#C)CC(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC#C)CC(=O)N |
Origin of Product |
United States |
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